molecular formula C13H15NO3S2 B2592250 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 1257550-07-4

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2592250
CAS No.: 1257550-07-4
M. Wt: 297.39
InChI Key: ZGXCCUZWMHAUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a methoxy group attached to a benzene ring, a sulfonamide group, and a thiophene ring, making it a complex molecule with potential biological activities.

Biochemical Analysis

Biochemical Properties

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of specific kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues. Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with the thiophene ring attached at a different position.

    2-methoxy-N-(2-(furan-3-yl)ethyl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-methoxy-N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-methoxy-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of the methoxy, sulfonamide, and thiophene groups provides a distinct set of properties that can be exploited in various applications .

Properties

IUPAC Name

2-methoxy-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-17-12-4-2-3-5-13(12)19(15,16)14-8-6-11-7-9-18-10-11/h2-5,7,9-10,14H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCCUZWMHAUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.